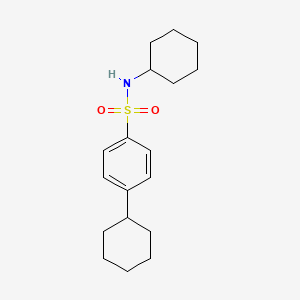
N,4-dicyclohexylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with primary amines. For example, N-benzyl-4-methylbenzenesulfonamides can be prepared through a two-step synthetic process that starts with the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by the benzylation of the resulting sulfonamide (Stenfors & Ngassa, 2020). Although the specific synthesis of N,4-dicyclohexylbenzenesulfonamide might differ, the general approach is likely to be similar, involving corresponding cyclohexylamine and benzenesulfonyl chloride derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be determined through spectroscopic and crystallographic means, as demonstrated for related sulfonamides. Crystallographic analysis reveals the spatial arrangement of atoms within the molecule and their intermolecular interactions, such as hydrogen bonding and π-π interactions (Alaşalvar et al., 2018). These analyses are crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
Sulfonamides, including this compound, participate in various chemical reactions. For instance, they can undergo alkylation reactions to produce N-alkylated sulfonamides with potential biological activity (Fukuyama et al., 1995). The chemical properties of sulfonamides, such as their reactivity and the types of reactions they can participate in, are significantly influenced by the nature of their substituents and the overall molecular structure.
作用机制
Target of Action
N,4-Dicyclohexylbenzenesulfonamide, like other sulfonamides, primarily targets carbonic anhydrase (CA) and dihydropteroate synthetase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme plays a crucial role in various biological processes such as respiration and the transport of carbon dioxide/bicarbonate . Dihydropteroate synthetase is another enzyme inhibited by sulfonamides, which is involved in the synthesis of folic acid, a vital component for DNA replication .
Mode of Action
This compound interacts with its targets by mimicking the natural substrates of these enzymes, thereby inhibiting their normal function . By binding to the active sites of carbonic anhydrase and dihydropteroate synthetase, this compound prevents these enzymes from participating in their respective reactions, leading to a decrease in the production of bicarbonate ions and folic acid .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The reduction in bicarbonate ion production can disrupt pH regulation and various processes that rely on carbonic acid/bicarbonate buffering system . The inhibition of folic acid synthesis impairs the ability of cells to replicate their DNA, which can lead to cell death or impaired growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily include the disruption of pH balance and inhibition of cell growth or cell death due to impaired DNA replication . These effects can lead to the compound’s antimicrobial and potential anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can lead to the photodegradation of sulfonamides, potentially reducing their effectiveness . Additionally, the pH of the environment can impact the ionization state of the compound, which may affect its absorption and distribution .
未来方向
属性
IUPAC Name |
N,4-dicyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c20-22(21,19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17,19H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSSCTBBGKBROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

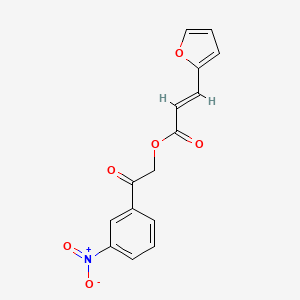
![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)

![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)

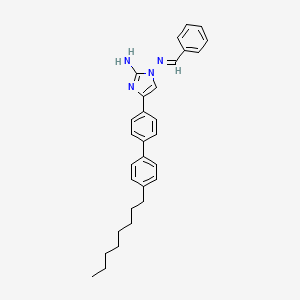
![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)
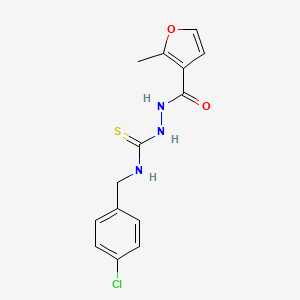
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

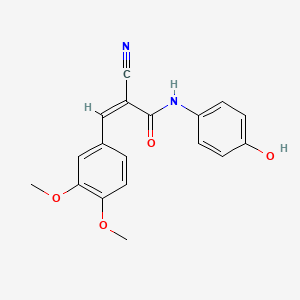
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)